molecular formula C18H26N2O3S B2453851 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide CAS No. 941944-76-9

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

Cat. No. B2453851
CAS RN: 941944-76-9
M. Wt: 350.48
InChI Key: FHPNHCOXIRSWJR-UHFFFAOYSA-N
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Description

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide, also known as PTQ, is a chemical compound that has gained significant attention in the field of scientific research. PTQ belongs to the class of tetrahydroquinoline derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antioxidant Activity

The hybrid molecule containing both the 1,2,3,4-tetrahydroquinoline and ibuprofen fragments has been screened for its in vitro antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Investigating the antioxidant potential of this compound could lead to insights for developing novel therapeutic agents.

Anti-Inflammatory Properties

The quinoline fragment, found in this compound, has a history of anti-inflammatory activity . By studying the anti-inflammatory effects of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide, researchers can explore its potential as an anti-inflammatory drug candidate.

Antitryptic Activity

Tryptases are enzymes involved in various physiological processes, including inflammation and tissue remodeling. The hybrid molecule’s antitryptic activity warrants investigation, as it may have implications for conditions related to tryptase dysregulation .

Inhibition of Albumin Denaturation

Albumin is a critical protein in blood plasma, and its denaturation can lead to various health issues. Assessing the ability of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide to inhibit albumin denaturation provides valuable information for drug development .

Lipophilicity Studies

Lipophilicity influences drug absorption, distribution, and bioavailability. Researchers have established the lipophilicity of the hybrid molecule using both reversed-phase thin-layer chromatography and in silico calculations . Understanding its lipophilic properties aids in predicting its behavior within biological systems.

Potential Against SARS-CoV-2

Given the recent interest in quinoline-based drugs for treating COVID-19, exploring whether N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide exhibits any activity against SARS-CoV-2 could be valuable . However, further research is needed in this area.

properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-2-18(21)20-12-6-7-14-13-15(10-11-17(14)20)19-24(22,23)16-8-4-3-5-9-16/h10-11,13,16,19H,2-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPNHCOXIRSWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

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